N-formylkynurenine
N-formylkynurenine
N-formylkynurenine is a non-proteinogenic alpha-amino acid and a non-proteinogenic amino acid derivative. It derives from a kynurenine.
N'-formylkynurenine belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. N'-formylkynurenine is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, n'-formylkynurenine is primarily located in the cytoplasm. N'-formylkynurenine exists in all eukaryotes, ranging from yeast to humans. N'-formylkynurenine participates in a number of enzymatic reactions. In particular, N'-formylkynurenine can be biosynthesized from L-tryptophan through its interaction with the enzyme tryptophan 2, 3-dioxygenase. Furthermore, N'-formylkynurenine can be converted into formylanthranilic acid and L-alanine through the action of the enzyme kynureninase. Furthermore, N'-formylkynurenine can be converted into formic acid and L-kynurenine; which is mediated by the enzyme kynurenine formamidase. Furthermore, N'-formylkynurenine can be biosynthesized from L-tryptophan through its interaction with the enzyme indoleamine 2, 3-dioxygenase. Furthermore, N'-formylkynurenine can be biosynthesized from L-tryptophan; which is mediated by the enzyme indoleamine 2, 3-dioxygenase. Finally, N'-formylkynurenine can be converted into formic acid and L-kynurenine through its interaction with the enzyme kynurenine formamidase. In humans, n'-formylkynurenine is involved in the tryptophan metabolism pathway.
N'-formylkynurenine belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. N'-formylkynurenine is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, n'-formylkynurenine is primarily located in the cytoplasm. N'-formylkynurenine exists in all eukaryotes, ranging from yeast to humans. N'-formylkynurenine participates in a number of enzymatic reactions. In particular, N'-formylkynurenine can be biosynthesized from L-tryptophan through its interaction with the enzyme tryptophan 2, 3-dioxygenase. Furthermore, N'-formylkynurenine can be converted into formylanthranilic acid and L-alanine through the action of the enzyme kynureninase. Furthermore, N'-formylkynurenine can be converted into formic acid and L-kynurenine; which is mediated by the enzyme kynurenine formamidase. Furthermore, N'-formylkynurenine can be biosynthesized from L-tryptophan through its interaction with the enzyme indoleamine 2, 3-dioxygenase. Furthermore, N'-formylkynurenine can be biosynthesized from L-tryptophan; which is mediated by the enzyme indoleamine 2, 3-dioxygenase. Finally, N'-formylkynurenine can be converted into formic acid and L-kynurenine through its interaction with the enzyme kynurenine formamidase. In humans, n'-formylkynurenine is involved in the tryptophan metabolism pathway.
Brand Name:
Vulcanchem
CAS No.:
1022-31-7
VCID:
VC21329049
InChI:
InChI=1S/C11H12N2O4/c12-8(11(16)17)5-10(15)7-3-1-2-4-9(7)13-6-14/h1-4,6,8H,5,12H2,(H,13,14)(H,16,17)
SMILES:
C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)NC=O
Molecular Formula:
C11H12N2O4
Molecular Weight:
236.22 g/mol
N-formylkynurenine
CAS No.: 1022-31-7
VCID: VC21329049
Molecular Formula: C11H12N2O4
Molecular Weight: 236.22 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description | N-formylkynurenine is a non-proteinogenic alpha-amino acid and a non-proteinogenic amino acid derivative. It derives from a kynurenine. N'-formylkynurenine belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. N'-formylkynurenine is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, n'-formylkynurenine is primarily located in the cytoplasm. N'-formylkynurenine exists in all eukaryotes, ranging from yeast to humans. N'-formylkynurenine participates in a number of enzymatic reactions. In particular, N'-formylkynurenine can be biosynthesized from L-tryptophan through its interaction with the enzyme tryptophan 2, 3-dioxygenase. Furthermore, N'-formylkynurenine can be converted into formylanthranilic acid and L-alanine through the action of the enzyme kynureninase. Furthermore, N'-formylkynurenine can be converted into formic acid and L-kynurenine; which is mediated by the enzyme kynurenine formamidase. Furthermore, N'-formylkynurenine can be biosynthesized from L-tryptophan through its interaction with the enzyme indoleamine 2, 3-dioxygenase. Furthermore, N'-formylkynurenine can be biosynthesized from L-tryptophan; which is mediated by the enzyme indoleamine 2, 3-dioxygenase. Finally, N'-formylkynurenine can be converted into formic acid and L-kynurenine through its interaction with the enzyme kynurenine formamidase. In humans, n'-formylkynurenine is involved in the tryptophan metabolism pathway. |
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CAS No. | 1022-31-7 |
Product Name | N-formylkynurenine |
Molecular Formula | C11H12N2O4 |
Molecular Weight | 236.22 g/mol |
IUPAC Name | 2-amino-4-(2-formamidophenyl)-4-oxobutanoic acid |
Standard InChI | InChI=1S/C11H12N2O4/c12-8(11(16)17)5-10(15)7-3-1-2-4-9(7)13-6-14/h1-4,6,8H,5,12H2,(H,13,14)(H,16,17) |
Standard InChIKey | BYHJHXPTQMMKCA-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)NC=O |
Canonical SMILES | C1=CC=C(C(=C1)C(=O)CC(C(=O)[O-])[NH3+])NC=O |
Appearance | Off-White to Light Beige Solid |
Melting Point | >149°C |
Physical Description | Solid |
Purity | > 95% |
Quantity | Milligrams-Grams |
Synonyms | 2-amino-4-(2-formamidophenyl)-4-oxo-butanoic acid; α-Amino-2-(formylamino)-γ-oxo-Benzenebutanoic Acid; 3-(N-Formylanthraniloyl)alanine; Formylkynurenine; N-Formylkynurenine |
PubChem Compound | 910 |
Last Modified | Aug 15 2023 |
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